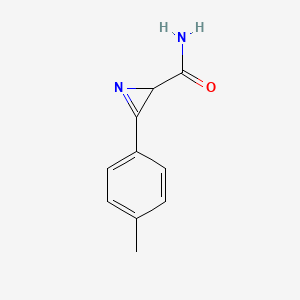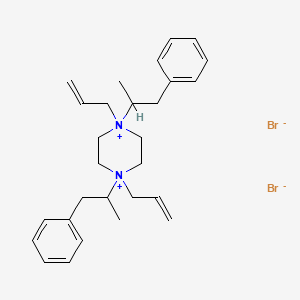
Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide is a complex organic compound with a piperazine core. This compound is characterized by the presence of two alpha-methylphenethyl groups and two diallyl groups attached to the nitrogen atoms of the piperazine ring. The dibromide form indicates the presence of two bromide ions associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide typically involves multiple steps:
Formation of the Piperazine Core: The initial step involves the synthesis of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of Alpha-Methylphenethyl Groups: The alpha-methylphenethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Attachment of Diallyl Groups: The diallyl groups are attached through nucleophilic substitution reactions.
Formation of Dibromide Salt: The final step involves the conversion of the compound into its dibromide form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with various functional groups.
Applications De Recherche Scientifique
Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1,4-bis(alpha-methylphenethyl)-, dihydrochloride
- Piperazinium, 1-allyl-1,4-bis(alpha-methylphenethyl)-, bromide
Uniqueness
Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide is unique due to the presence of both alpha-methylphenethyl and diallyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
23111-77-5 |
|---|---|
Formule moléculaire |
C28H40Br2N2 |
Poids moléculaire |
564.4 g/mol |
Nom IUPAC |
1,4-bis(1-phenylpropan-2-yl)-1,4-bis(prop-2-enyl)piperazine-1,4-diium;dibromide |
InChI |
InChI=1S/C28H40N2.2BrH/c1-5-17-29(25(3)23-27-13-9-7-10-14-27)19-21-30(18-6-2,22-20-29)26(4)24-28-15-11-8-12-16-28;;/h5-16,25-26H,1-2,17-24H2,3-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
YDESGOWCEPCZIA-UHFFFAOYSA-L |
SMILES canonique |
CC(CC1=CC=CC=C1)[N+]2(CC[N+](CC2)(CC=C)C(C)CC3=CC=CC=C3)CC=C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




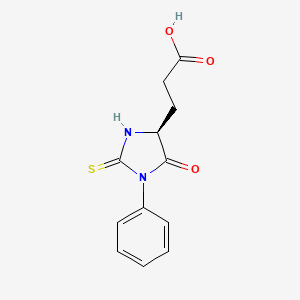
![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
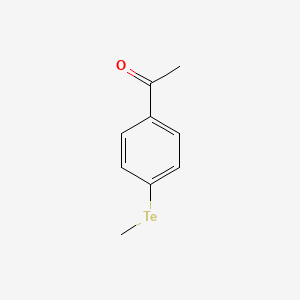
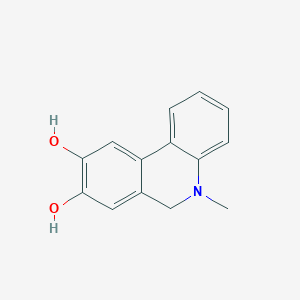
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
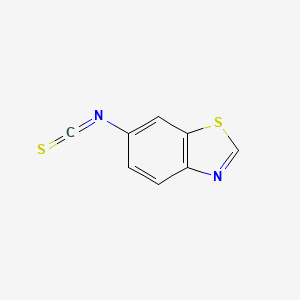
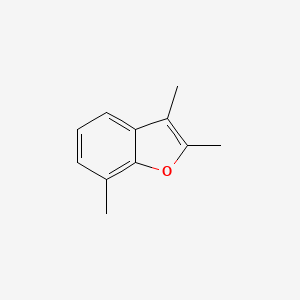

![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)

![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
